5-Ethylthiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

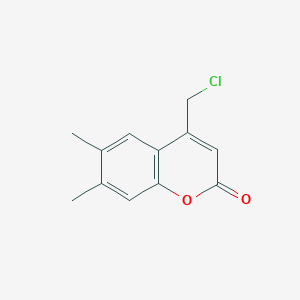

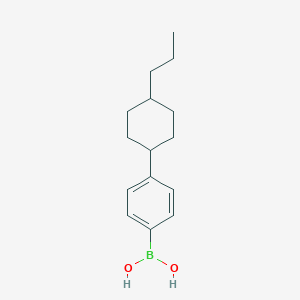

5-Ethylthiophene-2-sulfonamide is a chemical compound with the CAS Number: 140646-34-0 . It has a molecular weight of 191.27 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

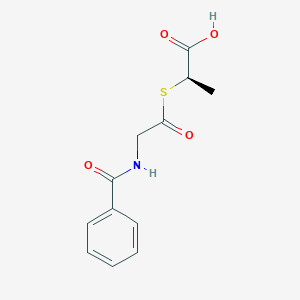

The IUPAC name for 5-Ethylthiophene-2-sulfonamide is 5-ethyl-2-thiophenesulfonamide . The InChI code for this compound is 1S/C6H9NO2S2/c1-2-5-3-4-6 (10-5)11 (7,8)9/h3-4H,2H2,1H3, (H2,7,8,9) .Physical And Chemical Properties Analysis

5-Ethylthiophene-2-sulfonamide is a powder that is stored at room temperature .科学研究应用

Application in Pharmacology

Specific Scientific Field

The specific scientific field of this application is Pharmacology .

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field of this application is Organic Synthesis .

Summary of the Application

Sulfonimidates, which are similar to 5-Ethylthiophene-2-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .

Methods of Application or Experimental Procedures

Sulfonimidates are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent .

Results or Outcomes

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . In addition to their acid sensitivity, they are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Application in Medical Chemistry

Specific Scientific Field

The specific scientific field of this application is Medical Chemistry .

Summary of the Application

Sulfonamides, which are similar to 5-Ethylthiophene-2-sulfonamide, have shown a wide range of biological activities like antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory and recently anti-covid-19 . Many drugs containing this functional group are clinically used to treat different diseases including hypertension, bacterial infections, parasitic infection, inflammatory reactions, some types of tumors, Alzheimer’s disease, several viral infections including coronavirus, and many other diseases .

Methods of Application or Experimental Procedures

The most typical method for the synthesis of sulfonamides involves reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . Although this method is effective, the nucleophilicity of amines may vary depending on the groups attached to it .

Results or Outcomes

Over the last few decades, various pharmacological activities of sulfonamide conjugates were published . Moreover, many lead compounds with sulfonamide functionality are also in clinical trial for the treatment of various medical conditions .

安全和危害

属性

IUPAC Name |

5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQLGPYKHWNEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)